RTKA Exhibits ~1.7‑Fold Higher Potency than Substance P and ~23‑Fold Higher Potency than RTKC at the Bullfrog NK1 Receptor
In a direct comparative assay measuring intracellular Ca²⁺ elevation in CHO cells stably expressing the bullfrog substance P receptor (bfSPR), ranatachykinin A (RTKA) demonstrated an EC₅₀ of 0.600 nM, compared to 1.0 nM for Substance P and 13.5 nM for ranatachykinin C (RTKC) [1]. This corresponds to a 1.67‑fold greater potency than SP and a 22.5‑fold greater potency than RTKC. Ranatachykinin B (RTKB) was less potent than RTKC in the same study, with a rank order of maximal effect RTKA ≥ SP > RTKC ≥ RTKB [1].
| Evidence Dimension | EC₅₀ for intracellular Ca²⁺ mobilization at bfSPR |
|---|---|
| Target Compound Data | EC₅₀ = 0.600 nM (RTKA) |
| Comparator Or Baseline | Substance P EC₅₀ = 1.0 nM; RTKC EC₅₀ = 13.5 nM; RTKB < RTKC |
| Quantified Difference | RTKA is 1.67‑fold more potent than SP; 22.5‑fold more potent than RTKC; RTKB is less potent than RTKC. |
| Conditions | CHO cells stably transfected with bfSPR; intracellular Ca²⁺ measured; J Med Chem 43:1741‑53 (2000); curated by ChEMBL/BindingDB |
Why This Matters
For researchers requiring the highest available potency at amphibian NK1 receptors, RTKA provides a quantifiably superior signal‑to‑noise window compared to the prototypical agonist SP or other ranatachykinins, directly reducing the amount of peptide required per experiment.
- [1] Perrine SA, Whitehead TL, Hicks RP, Szarek JL, Krause JE, Simmons MA. Solution structures in SDS micelles and functional activity at the bullfrog substance P receptor of ranatachykinin peptides. J Med Chem. 2000;43(9):1741-1753. doi:10.1021/jm000093v; EC₅₀ values curated by BindingDB (ChEMBL IDs CHEMBL384518, CHEMBL235363, CHEMBL263185). View Source
